molecular formula C19H30N4O2S B5593837 9-{[2-(ethylthio)pyrimidin-5-yl]methyl}-2-(3-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one

9-{[2-(ethylthio)pyrimidin-5-yl]methyl}-2-(3-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5593837
M. Wt: 378.5 g/mol
InChI Key: QMCFEQKZWOPDKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, which includes compounds similar to the one , often involves intramolecular spirocyclization processes. One approach utilizes 4-substituted pyridines activated in situ with ethyl chloroformate, followed by intramolecular addition of a β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011). This method may be relevant to the synthesis of our target compound by adapting the substituents to include the ethylthio pyrimidinyl and hydroxypropyl groups.

Molecular Structure Analysis

The structural complexity of 3,9-diazaspiro[5.5]undecane derivatives is highlighted by their synthesis and crystal structure studies. For similar compounds, X-ray diffraction has been employed to elucidate their molecular framework, demonstrating the spirocyclic nature and confirming the expected connectivity of the heteroatoms within the spiro framework (Zhu, 2011).

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to speculate about its mechanism of action. Compounds with similar structures, like pyrimidine derivatives, have been found to have various biological activities, including antiviral, anticancer, and anti-inflammatory effects .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology. Future research could explore the synthesis, properties, and potential uses of this compound .

properties

IUPAC Name

9-[(2-ethylsulfanylpyrimidin-5-yl)methyl]-2-(3-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2S/c1-2-26-18-20-12-16(13-21-18)14-22-9-6-19(7-10-22)5-4-17(25)23(15-19)8-3-11-24/h12-13,24H,2-11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCFEQKZWOPDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C=N1)CN2CCC3(CCC(=O)N(C3)CCCO)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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